Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride
Description
Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative with a molecular formula of C₈H₁₆ClNO₂ (based on analogs in ). This compound is characterized by its stereochemical configuration at the 2nd (S) and 3rd (R) positions, which imparts distinct physicochemical and biological properties. Pyrrolidine derivatives are widely used in pharmaceutical synthesis, particularly as intermediates for protease inhibitors and neuromodulators . The hydrochloride salt form enhances solubility and stability for laboratory handling.
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-6(3-4-8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChI Key |
LCNSRHSQQQHRIA-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)C(=O)OC.Cl |
Canonical SMILES |
CC1C(CCN1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 2,3-Disubstituted Pyrroles
One of the primary synthetic routes to α-substituted β-prolines, including methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate derivatives, involves catalytic hydrogenation of 2,3-disubstituted pyrroles or their dihydro derivatives. This method is well-documented for its stereoselectivity and efficiency.
Procedure: Starting from N-Boc-protected 2-substituted pyrrolidine-3-carboxylates, the compounds undergo hydrogenation using 10% palladium on carbon (Pd/C) catalyst under elevated hydrogen pressure (approximately 45 atm) at 40 °C for about 20 hours. This process achieves full conversion and yields a mixture of diastereomeric N-Boc-protected pyrrolidine-3-carboxylates with predominant cis-configuration (84–87%) and minor trans-isomers (13–16%) as confirmed by NMR and chromatographic-mass spectral analysis.
Post-Hydrogenation Treatment: The reaction mixture is subjected to mild hydrolysis using lithium hydroxide in aqueous solution, followed by neutralization and N-Boc deprotection with 15% hydrochloric acid. This sequence isolates the pure major diastereomer of α-substituted β-prolines in yields ranging from 69–74%.
Stereochemical Confirmation: The trans-configuration of the isolated product is reliably confirmed by NOESY NMR spectroscopy.
This approach is advantageous due to its use of relatively inexpensive catalysts and mild conditions, providing high stereoselectivity and good yields of the desired hydrochloride salt after deprotection and isolation.
Hydrogenation of N-Benzyloxycarbonyl Protected Precursors
Another method involves the hydrogenation of N-benzyloxycarbonyl (Cbz)-protected methyl pyrrolidine-3-carboxylate derivatives to obtain the hydrochloride salt of the target compound.
Step 1: The Cbz-protected methyl pyrrolidine-3-carboxylate is dissolved in methanol, acidified to pH 3–3.5 with concentrated hydrochloric acid, and subjected to hydrogenation using 10% Pd/C catalyst under 100 psi hydrogen pressure for 1.5 hours. Completion is monitored by thin-layer chromatography (TLC). This step yields the hydrochloride salt of methyl pyrrolidine-3-carboxylate quantitatively.
Step 2: The hydrochloride salt is then reacted with di-tert-butyl dicarbonate (Boc2O) and triethylamine in dichloromethane at 0 °C to introduce the Boc protecting group, yielding the Boc-protected methyl pyrrolidine-3-carboxylate in 95% yield after purification.
This method allows for the preparation of protected intermediates suitable for further synthetic transformations and is characterized by high yields and clean reaction profiles.
Hydrochloride Salt Formation
The hydrochloride salt of methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate is typically prepared by treatment of the free base or protected intermediates with hydrochloric acid in aqueous or alcoholic media.
For example, refluxing methyl (2S,3R)-N-Boc-3-methylprolinate with hydrochloric acid in water for several hours leads to the formation of the hydrochloride salt, which can be isolated by filtration or evaporation.
This salt formation step is crucial for improving the compound’s stability, solubility, and handling properties, especially for pharmaceutical applications.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
Stereochemical Control: The Pd/C-catalyzed hydrogenation method demonstrates high stereoselectivity, favoring the cis-isomer of the N-Boc-protected pyrrolidine-3-carboxylate, which after deprotection yields the trans-configured α-substituted β-proline derivative. This stereochemical outcome is critical for the biological activity of the compound and is confirmed by advanced NMR techniques.
Catalyst Efficiency: The use of 10% Pd/C under moderate temperature and pressure conditions provides excellent conversion rates and selectivity, making it a practical choice for scale-up synthesis.
Protecting Group Strategies: The sequence involving Cbz protection, hydrogenation, and subsequent Boc protection allows for versatile manipulation of the intermediate, facilitating further synthetic elaborations. This multi-step approach is well-suited for complex molecule synthesis where orthogonal protection is required.
Salt Formation: Conversion to the hydrochloride salt improves compound stability and facilitates purification and storage, important for pharmaceutical formulations.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions often depend on its stereochemistry, which allows it to fit into particular binding sites on enzymes or receptors. The pathways involved can vary but typically include modulation of enzymatic activity or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
Key stereoisomers and their differences:
Key Observations :
- Stereochemistry : The (2S,3R) configuration distinguishes the target compound from (2S,3S) and (2R,3S) isomers, altering its binding affinity in chiral environments .
- Functional Groups : The hydroxyl substitution in 1844898-16-3 increases polarity compared to the methylated analog, affecting solubility and reactivity .
- Purity : Pharmaceutical-grade derivatives (e.g., 213131-32-9) often require ≥97% purity, while research intermediates (e.g., 143878-87-9) may lack explicit purity specifications .
Substituted Pyrrolidine Derivatives
Key Observations :
- Ester vs. Acid : The methyl/ethyl ester group in the target compound enhances volatility and lipophilicity compared to carboxylic acid derivatives like 1909287-65-5, which are more polar and suited for aqueous-phase reactions .
Biological Activity
Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 179.65 g/mol. The compound's stereochemistry plays a crucial role in its biological activity, as the (2S,3R) configuration influences its interaction with biological targets.
NMDA Receptor Antagonism
One of the primary mechanisms through which this compound exerts its effects is through antagonism of the N-Methyl-D-Aspartate (NMDA) receptor. Studies have demonstrated that this compound can inhibit NMDA receptor activation in murine hepatocellular carcinoma (HCC) cells, leading to reduced intracellular calcium influx and subsequent downregulation of pro-inflammatory signaling pathways .
Inhibition of Prostaglandin E2 Production
The compound has been shown to significantly decrease the production of prostaglandin E2 (PGE2), a lipid mediator involved in inflammation and cancer progression. In experiments where HCC cells were treated with this compound, researchers observed a marked reduction in PGE2 levels, suggesting its potential role in modulating inflammatory responses in cancer cells .
In Vitro Studies
In vitro studies have indicated that this compound can reduce the expression of ATP-binding cassette (ABC) transporters, which are often upregulated in cancer cells and contribute to drug resistance. Specifically, treatment with the compound resulted in a 39% reduction in Abcb1 transporter levels and a 34% reduction in Abcg2 transporter levels .
| Transporter | Expression Change (%) |
|---|---|
| Abcb1 | -39 |
| Abcg2 | -34 |
| Abcc4 | -14 |
| Slc2a1 | -42 |
| Slc7a5 | -24 |
This modulation of transporter expression indicates that this compound may enhance the efficacy of chemotherapeutic agents by reducing drug efflux.
Potential Therapeutic Applications
Given its biological activity, this compound holds potential for several therapeutic applications:
- Cancer Therapy : By inhibiting NMDA receptors and reducing PGE2 production, this compound could be developed as an adjunct therapy to enhance the efficacy of existing cancer treatments.
- Anti-inflammatory Agent : Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases or conditions associated with chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
